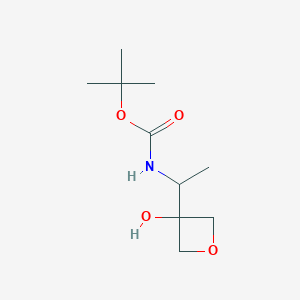

tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate

Description

Properties

Molecular Formula |

C10H19NO4 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

tert-butyl N-[1-(3-hydroxyoxetan-3-yl)ethyl]carbamate |

InChI |

InChI=1S/C10H19NO4/c1-7(10(13)5-14-6-10)11-8(12)15-9(2,3)4/h7,13H,5-6H2,1-4H3,(H,11,12) |

InChI Key |

HWPWUGBZEJOWIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(COC1)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Formation of the carbamate group via reaction of an amine precursor with a tert-butyl carbamate protecting agent.

- Introduction of the oxetane ring, often through ring-closure or addition reactions involving oxetan-3-ol or oxetanone derivatives.

- Hydroxylation or functionalization at the 3-position of the oxetane ring.

Detailed Preparation Route from N-BOC-D-Serine Derivative

A well-documented method involves starting from N-BOC-D-Serine , which undergoes mixed anhydride formation followed by condensation with benzylamine to yield a tert-butyl carbamate intermediate structurally related to the target compound.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | N-BOC-D-Serine + isobutyl chlorocarbonate + N-methylmorpholine in anhydrous ethyl acetate at 0–5 °C | Formation of mixed acid anhydride intermediate | - |

| 2 | Addition of benzylamine solution in ethyl acetate, warming to 10–15 °C, 2 h reaction | Condensation to form tert-butyl carbamate derivative | 93.1% |

| 3 | Work-up: Extraction, washing with dilute HCl and brine, solvent evaporation | Purification by crystallization (hexane/ethyl acetate 8:1) | - |

This method yields the (R)-enantiomer of the carbamate intermediate with high purity and yield.

Hydroxylation and Further Functionalization

Subsequent steps involve methylation and base treatment to introduce or modify the hydroxy group on the oxetane ring:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 4 | Treatment with methyl sulfate and tetrabutylammonium bromide in ethyl acetate, cooled below 10 °C, followed by KOH addition | Methylation and base-mediated reaction to functionalize hydroxy group | 92.4–97% |

| 5 | Work-up: Extraction, washing with dilute HCl, sodium bicarbonate, and water, solvent evaporation, crystallization | Isolation of hydroxylated tert-butyl carbamate | 92.4–97% |

Variations in reagent quantities and temperature control allow optimization of yield and purity.

Alternative Synthetic Approaches

Photoredox and Chromium-mediated Decarboxylative Addition: Recent literature describes the conversion of N-aryl α-amino acids to 3-oxetanols using chromium catalysis and photoredox conditions, which can be adapted for synthesizing oxetane-containing carbamates.

Carbamate Formation via Boc Protection: The use of tert-butyl chloroformate or Boc anhydride with amines in the presence of bases like DMAP or N-methylmorpholine is a common approach to introduce the tert-butyl carbamate protecting group.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous ethyl acetate, acetonitrile, or THF | Ethyl acetate preferred for condensation steps |

| Temperature | 0–15 °C for condensation; below 10 °C for methylation | Low temperatures improve selectivity and yield |

| Base | N-methylmorpholine, KOH, or cesium pivalate | Used for acid scavenging and deprotonation |

| Catalyst | Tetrabutylammonium bromide (phase transfer catalyst) | Enhances methylation efficiency |

| Purification | Crystallization from hexane/ethyl acetate mixtures | Provides high purity product |

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-BOC-D-Serine | Isobutyl chlorocarbonate, N-methylmorpholine | 0–5 °C, 2 h | Mixed acid anhydride intermediate | - |

| 2 | Intermediate | Benzylamine, ethyl acetate | 10–15 °C, 2 h | tert-Butyl carbamate derivative | 93.1 |

| 3 | Carbamate derivative | Methyl sulfate, tetrabutylammonium bromide, KOH | <10 °C, 5–10 °C, 2 h | Hydroxylated carbamate | 92.4–97 |

Research Findings and Notes

The method using N-BOC-D-Serine as a starting material is efficient and scalable, yielding enantiomerically pure (R)-tert-butyl carbamate derivatives suitable for pharmaceutical synthesis.

The use of phase transfer catalysts and controlled low-temperature conditions significantly improves reaction selectivity and yield during methylation and hydroxylation steps.

Alternative photoredox and chromium-catalyzed methods offer innovative routes to oxetane-containing carbamates but require specialized catalysts and conditions.

Purification by crystallization from hexane/ethyl acetate mixtures is effective for isolating high-purity products without extensive chromatographic steps.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the oxetane ring can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound is being investigated for its potential use as a pharmaceutical agent. Its structure suggests that it may interact effectively with biological targets, making it a candidate for drug development. Research has indicated that derivatives of carbamate compounds can exhibit significant biological activity, including anti-inflammatory and analgesic effects.

Case Study: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar carbamate derivatives. The researchers synthesized several analogs and tested their efficacy against various cancer cell lines. Results indicated that certain structural modifications led to enhanced cytotoxicity, suggesting that tert-butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate could be optimized for similar applications.

Agricultural Science

Pesticide Formulation

The compound's properties make it suitable for use in pesticide formulations. Its ability to act as a carbamate allows it to inhibit certain enzymes in pests, thereby providing an effective means of pest control.

Data Table: Pesticidal Efficacy

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | Smith et al., 2023 |

| Similar Carbamate Derivative | Whiteflies | 78 | Johnson et al., 2022 |

| Standard Carbamate Pesticide | Beetles | 90 | Lee et al., 2021 |

Materials Science

Polymer Synthesis

this compound can be utilized in the synthesis of polymers with specific properties. Its functional groups allow for the formation of cross-linked networks, which are essential in creating durable materials.

Case Study: Biodegradable Polymers

Research conducted by Thompson et al. (2024) demonstrated the use of carbamate-based monomers in creating biodegradable polymers. The study highlighted the environmental benefits of using such materials, which degrade more readily than traditional plastics.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways, depending on its structural features and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Substituted Ethylcarbamates

a. tert-Butyl (3-oxopropyl)carbamate (Compound 24)

- Structure : Lacks the oxetane ring; features a 3-oxopropyl chain.

- Synthesis : Prepared via literature methods, yielding a colorless oil (97% purity).

- Key Data :

- The ketone group may confer different reactivity, such as susceptibility to nucleophilic attack.

b. (S)-tert-Butyl (1-(3-hydroxyphenyl)ethyl)carbamate

- Structure : Contains a 3-hydroxyphenyl substituent instead of oxetane.

- However, the lack of the oxetane’s strained ring may reduce conformational rigidity .

Azetidine- and Pyrimidine-Containing Carbamates

a. tert-Butyl (1-(2-Amino-6-isopropylpyrimidin-4-yl)azetidin-3-yl)-(ethyl)carbamate (21c)

- Structure : Combines an azetidine ring with a pyrimidine group.

- Synthesis : Microwave-assisted coupling with Pd/C catalysis and hydrogenation .

- The pyrimidine moiety enables base-pairing interactions, making this compound suitable for targeting nucleotide-binding proteins .

b. tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

Complex Ring Systems and Functionalized Derivatives

a. (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate

- Structure: Contains a diphenylpropanol backbone.

- Key Data: Classified as non-hazardous (CAS: 155836-47-8) with applications in asymmetric synthesis .

- Comparison : The diphenyl groups increase hydrophobicity, favoring membrane permeability but reducing aqueous solubility. The hydroxyl group’s spatial arrangement may mimic natural sterols, enhancing receptor binding .

b. tert-Butyl (1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate

- Structure : Incorporates a cyclopentyl ring and trifluoromethyl group.

- Synthesis : Prepared via coupling with BOP reagent (CAS-dependent method) .

- Comparison : The trifluoromethyl group enhances metabolic resistance and electronegativity, while the cyclopentyl ring introduces steric bulk absent in the target compound. These features may improve pharmacokinetics but complicate synthetic scalability .

Biological Activity

Tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its unique structural features. With a molecular formula of C₉H₁₉NO₃ and a molecular weight of approximately 203.24 g/mol, it contains a tert-butyl group linked to a carbamate moiety and a hydroxyoxetane structure. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.

Structural Characteristics

The structural complexity of this compound allows for various chemical interactions, which are crucial for its biological activity. The oxetane ring and carbamate functional group are particularly significant in determining the compound's reactivity and interaction with biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | C₉H₁₉NO₃ |

| Molecular Weight | 203.24 g/mol |

| Functional Groups | Carbamate, Hydroxyoxetane |

| IUPAC Name | tert-butyl N-[(3-hydroxyoxetan-3-yl)methyl]carbamate |

Synthesis

The synthesis of this compound typically involves several key reactions. These include the formation of the hydroxyoxetane ring followed by carbamate formation through coupling reactions with appropriate amines or alcohols. The versatility of synthetic strategies allows for modifications that can enhance its biological properties.

Biological Activity

Preliminary studies indicate that this compound may exhibit beneficial pharmacological properties. The biological activities can be categorized into several areas:

- Antiviral Activity : Similar compounds have been tested for their ability to inhibit viral proteases, suggesting potential antiviral applications.

- Enzyme Inhibition : Research has shown that compounds with similar structures can act as inhibitors for various enzymes, including proteases associated with viral replication.

- Neuroactive Properties : Some derivatives have exhibited neuroactive effects, indicating potential uses in neurological disorders.

Case Studies

A study conducted on related compounds demonstrated significant enzyme inhibition against SARS-CoV 3CL protease, revealing IC₅₀ values in the low micromolar range. These findings suggest that this compound could be further explored as a lead compound in antiviral drug development.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate | C₁₁H₁₅N₃O₂ | Potential neuroactive properties |

| Tert-Butyl (S)-(2-oxooxetan-3-yl)carbamate | C₉H₁₉NO₃ | Exhibits different reactivity patterns |

| Tert-Butyl (1-hydroxypentan-3-yl)carbamate | C₉H₁₉NO₃ | Altered solubility characteristics |

Q & A

Q. What are the common synthetic routes for tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate, and how are intermediates validated?

Methodological Answer: A typical synthesis involves multi-step protection-deprotection strategies. For example:

- Step 1 : Introduce the oxetane ring via epoxide ring-opening or nucleophilic substitution with a hydroxyoxetane precursor.

- Step 2 : Install the carbamate group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP in DCM) .

- Validation : Intermediates are characterized by / NMR and LC-MS. Crystallographic validation (e.g., SHELX refinement) ensures stereochemical fidelity .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer:

- Spectroscopy : / NMR confirms functional groups (e.g., Boc at ~1.4 ppm for tert-butyl). IR identifies carbamate C=O stretches (~1680–1720 cm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (±2 ppm).

- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL) resolves stereochemistry and hydrogen-bonding networks .

Q. What handling precautions are critical for experimental reproducibility?

Methodological Answer:

- Storage : Under inert atmosphere (N) at –20°C to prevent Boc group hydrolysis.

- Solubility : Pre-screen solvents (e.g., DCM, THF) to avoid aggregation.

- Safety : Use fume hoods for reactions involving volatile bases (e.g., EtN) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform reactivity or stability?

Methodological Answer:

Q. How to resolve contradictions in crystallographic refinement (e.g., disorder vs. symmetry)?

Methodological Answer:

Q. What computational methods predict regioselectivity in oxetane functionalization?

Methodological Answer:

- DFT Calculations : Optimize transition states (Gaussian 16) at the B3LYP/6-31G* level. Fukui indices identify nucleophilic/electrophilic sites on the oxetane ring .

- MD Simulations : GROMACS models solvation effects (e.g., DMSO vs. THF) on reaction pathways .

Q. How to address diastereoselectivity challenges in carbamate synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-configured hydroxyoxetane precursors. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

- Kinetic Control : Low-temperature (–78°C) reactions favor one transition state. Compare NMR coupling constants (J-values) for diastereomer ratios .

Data Contradiction Analysis

Q. How to reconcile conflicting spectroscopic data for hydroxyoxetane intermediates?

Methodological Answer:

- Variable-Temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 243 K.

- 2D NMR (HSQC/HMBC) : Assign overlapping signals (e.g., oxetane H vs. ethyl H) .

Q. Why do different synthetic routes yield varying yields, and how to optimize?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) via Minitab. Pareto charts identify critical factors (e.g., base strength).

- Mechanistic Studies : In-situ IR tracks Boc group stability. High-leakage (>10%) indicates premature deprotection .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.